
Barbatusol
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Overview
Description
Barbatusol is a natural product found in Salvia przewalskii, Plectranthus, and Plectranthus barbatus with data available.
Scientific Research Applications
Pharmacological Properties
Barbatusol exhibits a range of pharmacological activities, which are primarily attributed to its structural characteristics and its interaction with biological systems. Key properties include:
- Hypotensive Effects : this compound has been shown to induce significant reductions in blood pressure when administered intravenously in animal models. A study indicated that a dosage of 3 mg/kg resulted in potent hypotensive effects in rats, suggesting its potential use in managing hypertension .
- Anti-inflammatory Activity : Extracts from Plectranthus barbatus, containing this compound, have demonstrated anti-inflammatory properties. These effects are vital for developing treatments for inflammatory diseases .
- Antimicrobial Activity : The compound has also been noted for its antimicrobial effects, particularly against various bacterial strains, including Escherichia coli, indicating its potential as an alternative treatment for infections .
- Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines, including hepatoma and melanoma cells. This suggests its potential role as a chemotherapeutic agent .
Hypertensive Rats Study
In a controlled experiment involving hypertensive rats, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in blood pressure, with significant effects observed at 3 mg/kg. This study underscores the compound's potential as a therapeutic agent for hypertension management.
Anticancer Efficacy
In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. For instance, it exhibited an IC50 value of 2.57 µM against HepG2 cells (liver cancer), indicating potent anticancer activity. Further investigations are warranted to explore its efficacy in vivo and its mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Barbatusol in plant extracts?
- Methodological Answer : this compound is typically isolated via column chromatography and characterized using NMR (¹H, ¹³C) and HPLC-MS for structural confirmation. Purity validation requires techniques like X-ray crystallography or comparative spectral analysis against reference standards. Ensure solvent systems are optimized for polarity matching (e.g., hexane-ethyl acetate gradients) .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial design. Prepare solutions at pH 3–9 and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and quantify degradation via HPLC-UV. Apply Arrhenius kinetics to predict shelf life .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity). Prioritize cell lines relevant to hypothesized bioactivity (e.g., HepG2 for hepatoprotective studies). Normalize data to positive controls (e.g., quercetin for antioxidants) and validate via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Perform meta-analysis of existing data, stratifying by assay type (e.g., enzymatic vs. cell-based), solvent carriers (DMSO vs. ethanol), and purity levels. Replicate key studies under standardized conditions, reporting detailed protocols (e.g., incubation time, cell passage number) to isolate variability sources .
Q. What computational strategies validate this compound’s molecular targets in silico?
- Methodological Answer : Use molecular docking (AutoDock Vina) against protein databases (PDB), prioritizing targets with <2.5 Å resolution. Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (e.g., GEO datasets) to confirm pathway relevance .
Q. How to optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Employ nanoformulations (liposomes, PLGA nanoparticles) and assess absorption using Caco-2 cell monolayers. Compare AUC values in rodent models via LC-MS/MS plasma analysis. Apply compartmental modeling (WinNonlin) to estimate bioavailability improvements .
Q. What statistical approaches address heterogeneity in this compound’s ecological distribution across plant populations?
- Methodological Answer : Use multivariate analysis (PCA, PERMANOVA) to correlate environmental variables (soil pH, altitude) with this compound content. Collect samples from ≥10 geographically distinct populations and quantify via UPLC-MS. Apply generalized linear models (GLM) to identify significant predictors .
Q. Data Management & Reproducibility
Q. How to ensure reproducibility in this compound extraction protocols?
- Methodological Answer : Document all parameters (solvent ratios, sonication time, temperature) using CHEBI terms for solvents. Deposit raw chromatograms and NMR spectra in repositories like Zenodo. Include negative controls (solvent-only extracts) and inter-lab validation reports .
Q. What frameworks reconcile conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Apply the Hill criteria for causal inference: strength (dose-response), consistency (cross-species validation), and biological plausibility (pathway analysis). Use SYRCLE’s risk-of-bias tool for animal studies to assess confounding factors .
Q. Ethical & Reporting Standards
Q. How to structure a this compound research paper to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer : Separate experimental details (synthesis, characterization) into subsections with CAS registry numbers. Use IUPAC nomenclature and deposit spectral data in supplementary files. Cite original isolation studies, avoiding non-peer-reviewed sources .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |
InChI |
InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1 |
InChI Key |
ZSBGZCORDLYKJB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |
Synonyms |
barbatusol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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